molecular formula C32H38O5 B6329036 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid CAS No. 2653263-66-0

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid

Cat. No.: B6329036
CAS No.: 2653263-66-0
M. Wt: 502.6 g/mol
InChI Key: WSDKRPXBYJEIBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid typically involves the reaction of xanthene derivatives with benzoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound is known to influence protein interactions and enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,6-Dimethoxyxanthen-9-yl)benzoic Acid
  • 2-(3,6-Diethoxyxanthen-9-yl)benzoic Acid
  • 2-(3,6-Dipropoxyxanthen-9-yl)benzoic Acid

Uniqueness

2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid is unique due to its specific alkoxy substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may offer distinct advantages in terms of stability, solubility, and interaction with biological targets .

Properties

IUPAC Name

2-(3,6-dihexoxy-9H-xanthen-9-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O5/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDKRPXBYJEIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OCCCCCC)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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